6-(2-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Overview
Description
The compound “6-(2-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid” is a pyridazine derivative. Pyridazines are diazines (unsaturated six-membered rings with two nitrogen atoms) with the nitrogen atoms in the 1,2-positions . The presence of a carboxylic acid group (-COOH) and a fluorophenyl group (a phenyl ring with a fluorine atom) are also indicated in the name.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring, a fluorophenyl group, and a carboxylic acid group. The exact arrangement of these groups would depend on the specific synthesis process .Chemical Reactions Analysis
As a pyridazine derivative, this compound might undergo reactions typical for this class of compounds, such as electrophilic substitution, nucleophilic substitution, or reduction . The presence of the carboxylic acid group could also enable reactions such as esterification or amide formation.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar . The fluorophenyl group could contribute to the compound’s lipophilicity .Scientific Research Applications
Antibacterial Activity and Structural Analysis
The compound has been studied for its antibacterial activities, with various analogs synthesized to explore structure-activity relationships. These studies have shown that the electron densities on the oxygen atoms of carboxyl and keto groups significantly influence antibacterial activity. Analogues of the compound, including quinolines and 1,8-naphthyridines, demonstrated potent antibacterial activities due to higher electron densities, while cinnolines and pyrido (2,3-c) pyridazines showed lower or no antibacterial activities (Y. Mu, H. Guo, & Z. P. Zhang, 1989). The synthesis and in vitro biological activity of some 7-[hydrazino], -[hydrazonyl], and -[pyrazolyl]quinolone-3-carboxylic acids also highlight the versatility of similar structures in developing antibacterial agents (C. Ziegler, N. Kuck, S. M. Harris, & Yang-i Lin, 1988).
Synthesis of Bioactive Derivatives
Further studies include the synthesis of fluoroquinolone-based 4-thiazolidinones, demonstrating the compound's utility in creating derivatives with antifungal and antibacterial activities (N. Patel & S. D. Patel, 2010). Another research focused on marbofloxacin, detailing the molecular structure and highlighting the compound's potential in developing new antibacterial agents (Jin Shen, J. Qian, J. Gu, & Xiurong Hu, 2012).
Fluorinated Pyrido[2,3-c]pyridazines
The synthesis and antibacterial activity of 1,7-disubstituted 6-fluoro-4(1H)-oxopyrido[2,3-c]pridazine-3-carboxylic acids were investigated, revealing insights into chemical modifications that impact antibacterial activities. The studies suggest that substituting the pyridonecarboxylic acid antibacterials with a 1,8-naphthyridine ring to 2-aza derivatives significantly alters their antibacterial efficacy (T. Miyamoto & J. Matsumoto, 1990).
Intermediate for Anticancer Drugs
Research on the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid indicates its importance as an intermediate in creating biologically active anticancer drugs. The study presents a rapid and efficient synthesis method, contributing to the development of new anticancer agents (Jianqing Zhang et al., 2019).
Mechanism of Action
Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. The fluorophenyl group might interact with biological targets through pi stacking or halogen bonding, while the carboxylic acid group could form hydrogen bonds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2-fluorophenyl)-6-oxo-1H-pyridazine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-8-4-2-1-3-6(8)9-5-7(11(16)17)10(15)14-13-9/h1-5H,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKULDAYWPYVGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C(=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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